molecular formula C20H15ClN2O4 B5236794 N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide

N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide

Cat. No. B5236794
M. Wt: 382.8 g/mol
InChI Key: NZBLMTKHJCXINX-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide, also known as GW501516, is a synthetic PPARδ (peroxisome proliferator-activated receptor delta) agonist that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively researched for its ability to enhance physical performance, improve metabolic function, and prevent various diseases. In

Mechanism of Action

N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide works by activating PPARδ, a nuclear receptor that plays a critical role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound leads to increased expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in improved metabolic function, increased endurance, and reduced inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, increased mitochondrial biogenesis, and reduced inflammation. These effects contribute to improved metabolic function, increased endurance, and reduced risk of metabolic disorders.

Advantages and Limitations for Lab Experiments

N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide has several advantages for lab experiments, including its high potency, low toxicity, and well-characterized mechanism of action. However, it also has some limitations, including its high cost, limited solubility, and potential for off-target effects.

Future Directions

There are several future directions for research on N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide, including exploring its potential applications in the treatment of metabolic disorders, cancer, and neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosing and administration of this compound, as well as its long-term safety and efficacy. Finally, there is a need for the development of more potent and selective PPARδ agonists with fewer off-target effects.
Conclusion
In conclusion, this compound is a synthetic PPARδ agonist that has gained significant attention in the scientific community due to its potential applications in sports medicine, metabolic disorders, and cancer. Its mechanism of action involves activation of PPARδ, leading to improved metabolic function, increased endurance, and reduced inflammation. While it has several advantages for lab experiments, it also has some limitations, and further research is needed to explore its potential applications and optimize its dosing and administration.

Synthesis Methods

The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide involves the reaction of 4-(4-chlorophenoxy)aniline with 2-methyl-3-nitrobenzoic acid in the presence of a catalyst and a dehydrating agent. The resulting intermediate is then treated with thionyl chloride to form the final product, this compound. This method has been optimized to produce high yields of pure this compound, making it suitable for large-scale production.

Scientific Research Applications

N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide has been extensively researched for its potential applications in various fields, including sports medicine, metabolic disorders, and cancer. In sports medicine, this compound has been shown to enhance physical performance by increasing endurance and reducing fatigue. In metabolic disorders, this compound has been shown to improve insulin sensitivity, reduce inflammation, and prevent the development of type 2 diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells and promote apoptosis.

properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4/c1-13-18(3-2-4-19(13)23(25)26)20(24)22-15-7-11-17(12-8-15)27-16-9-5-14(21)6-10-16/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBLMTKHJCXINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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